molecular formula C5H10O4 B022138 (2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester CAS No. 147501-85-7

(2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester

Cat. No.: B022138
CAS No.: 147501-85-7
M. Wt: 134.13 g/mol
InChI Key: LDZHNDDCTKHCFG-YFKPBYRVSA-N
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Description

Ro-3306 is a selective, ATP-competitive, and cell-permeable inhibitor of cyclin-dependent kinase 1 (CDK1). Cyclin-dependent kinase 1 is a crucial regulatory protein that controls the transition from the G2 phase to the M phase of the cell cycle. Ro-3306 has shown potent anti-tumor activity in various pre-clinical models and is widely used in scientific research to study cell cycle regulation and cancer treatment .

Preparation Methods

Ro-3306 can be synthesized through a multi-step process involving the reaction of specific chemical precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial production methods for Ro-3306 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Ro-3306 primarily undergoes reactions related to its role as a cyclin-dependent kinase 1 inhibitor. It forms a bipartite complex with cyclin B and phosphorylates a spectrum of substrates that coordinate nuclear envelope breakdown, chromosome condensation, assembly of the mitotic spindle, and activation of the spindle assembly checkpoint .

Common reagents and conditions used in these reactions include ATP, magnesium ions, and specific buffer solutions to maintain the appropriate pH and ionic strength. The major products formed from these reactions are phosphorylated substrates that play critical roles in cell cycle progression and mitosis .

Scientific Research Applications

Ro-3306 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Mechanism of Action

Ro-3306 exerts its effects by selectively inhibiting cyclin-dependent kinase 1. It binds to the ATP pocket of cyclin-dependent kinase 1, preventing the phosphorylation of substrates required for cell cycle progression. This inhibition leads to cell cycle arrest at the G2/M phase border, ultimately resulting in apoptosis and reduced cell proliferation .

The molecular targets and pathways involved include cyclin-dependent kinase 1/cyclin B complexes, which are essential for the transition from the G2 phase to the M phase of the cell cycle. Ro-3306 also affects other cyclin-dependent kinases, such as cyclin-dependent kinase 2 and cyclin-dependent kinase 4, but with lower affinity .

Comparison with Similar Compounds

Ro-3306 is unique in its high selectivity and potency as a cyclin-dependent kinase 1 inhibitor. Similar compounds include:

Compared to these compounds, Ro-3306 offers greater selectivity for cyclin-dependent kinase 1, making it a valuable tool for studying the specific role of cyclin-dependent kinase 1 in cell cycle regulation and cancer therapy .

Properties

IUPAC Name

methyl (2S)-2,3-dihydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-5(8,3-6)4(7)9-2/h6,8H,3H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZHNDDCTKHCFG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CO)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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